molecular formula C14H14N2S2 B2659111 ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-88-7

ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

Cat. No.: B2659111
CAS No.: 478246-88-7
M. Wt: 274.4
InChI Key: GTSAUKNOZLVAJT-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities. The presence of the thiochromeno moiety adds to its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is unique due to its specific structural features, including the thiochromeno moiety and the pyrimidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines thiochromeno and pyrimidine moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H14N2S2
  • CAS Number : 478246-88-7
  • Molecular Weight : 274.4 g/mol

This structure is characterized by the presence of sulfur and nitrogen atoms, which are critical for its biological interactions.

Pharmacological Potential

This compound has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiviral Activity : Research indicates potential antiviral effects, possibly through inhibition of viral replication or interference with viral entry into host cells.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth in vitro. It may act by inducing apoptosis or cell cycle arrest in cancer cells, although specific pathways remain to be elucidated.
  • Anti-inflammatory Effects : this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB.

The exact mechanism of action for this compound is not fully understood but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It could bind to various receptors, altering their activity and leading to downstream biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinatePyrimidine derivativeAnticancer
Pyrazolo[3,4-d]pyrimidine derivativesHeterocyclic structureAntimicrobial
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivativesComplex heterocyclesAntiviral

This compound stands out due to its unique thiochromeno moiety which may enhance its interaction with biological targets compared to other derivatives.

Research Findings and Case Studies

Several studies have reported on the biological activities of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation showed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Inflammation Models : Research utilizing animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups.

Properties

IUPAC Name

2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSAUKNOZLVAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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